Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Acquire this orthogonally protected (Cbz) 1,3,4-trisubstituted piperidine building block. The unique 3-fluoro-4-cyano pattern lowers pKa and biases ring conformation for improved CNS penetration and target affinity. Ideal for SAR kinase/GPCR programs requiring mild hydrogenolysis deprotection. Purchase for advanced lead optimization.

Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
Cat. No. B13059763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-cyano-3-fluoropiperidine-1-carboxylate
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C#N)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10H2
InChIKeyNCHVAHMCEGHKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate: Procurement-Ready Building Block for Fluorinated Drug Discovery


Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate (CAS 1781297-42-4) is a protected, 1,3,4-trisubstituted piperidine building block featuring a Cbz (benzyloxycarbonyl) amine protecting group, a nitrile at the 4-position, and a fluorine substituent at the 3-position of the heterocyclic core . With a molecular formula of C14H15FN2O2 and a molecular weight of 262.28 g/mol, this compound serves as a versatile intermediate for the synthesis of fluorinated piperidine-containing pharmaceutical candidates, where the strategic placement of the electron-withdrawing fluorine atom modulates the basicity, conformational preference, and metabolic profile of downstream analogs [1].

Why Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate Cannot Be Replaced by Non-Fluorinated or Differently Protected Analogs


The physicochemical and biological properties of piperidine-based intermediates are exquisitely sensitive to substitution pattern and protecting group identity. Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is differentiated by the combination of a Cbz protecting group—which provides orthogonal deprotection under mild hydrogenolysis conditions incompatible with acid-labile Boc or base-labile Fmoc groups—and the 3-fluoro-4-cyano substitution that simultaneously lowers pKa and alters the ring's conformational equilibrium compared to non-fluorinated, chloro-, or 3-fluoro-4-unsubstituted analogs [1]. Simply substituting with benzyl 4-cyanopiperidine-1-carboxylate (MW 244.29) or tert-butyl 4-cyano-3-fluoropiperidine-1-carboxylate (MW 228.26) yields a different molecular weight, lipophilicity, and deprotection profile, leading to divergent downstream synthetic routes and altered biological activity in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate from Close Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus Non-Fluorinated Cbz-Protected Comparator

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate exhibits a molecular weight of 262.28 g/mol and a computed LogP value of approximately 1.2-1.8, reflecting the influence of both the fluorine and cyano substituents. In contrast, the non-fluorinated comparator benzyl 4-cyanopiperidine-1-carboxylate has a molecular weight of 244.29 g/mol and an XLogP3-AA value of 1.8 [1]. The +18 Da mass difference (due to replacement of H with F) and the altered lipophilicity from the 3-fluoro substitution affect chromatographic retention, solubility, and ultimately the pharmacokinetic properties of final drug candidates .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Conformational Modulation: Fluorine-Induced Axial Preference Versus Non-Fluorinated Piperidines

Fluorination at the 3-position of the piperidine ring introduces a strong conformational bias. Studies on fluorinated piperidines demonstrate that the C-F bond, often considered a bioisostere of C-H, significantly alters the conformational equilibrium due to charge-dipole interactions and hyperconjugation, leading to an axial-F preference in many cases [1]. This contrasts with non-fluorinated piperidines, which typically favor the equatorial conformation. For Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate, the 3-fluoro-4-cyano substitution pattern may lock the ring into a specific conformation that enhances binding to biological targets with complementary steric and electrostatic requirements, a property absent in benzyl 4-cyanopiperidine-1-carboxylate or benzyl 3-fluoropiperidine-1-carboxylate alone [2].

Conformational Analysis Medicinal Chemistry Structure-Based Design

Protecting Group Orthogonality: Cbz Versus Boc in Fluorinated Piperidine Synthesis

The Cbz (benzyloxycarbonyl) protecting group on Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is cleaved under mild hydrogenolysis conditions (H2, Pd/C) that are orthogonal to the acid-sensitive Boc (tert-butyloxycarbonyl) group found on tert-butyl 4-cyano-3-fluoropiperidine-1-carboxylate (MW 228.26) . This orthogonal deprotection profile allows for selective unmasking of the piperidine nitrogen in the presence of other Boc-protected amines within complex synthetic sequences. In contrast, the Boc-protected analog requires acidic conditions (TFA or HCl) that can lead to epimerization or degradation of acid-sensitive functional groups, limiting its utility in certain medicinal chemistry workflows [1].

Synthetic Methodology Protecting Group Strategy Peptide Chemistry

Basicity Modulation: Impact of 3-Fluoro Substitution on Piperidine pKa

The 3-fluoro substituent on the piperidine ring exerts a strong electron-withdrawing inductive effect (-I), which reduces the basicity (pKa) of the piperidine nitrogen. Experimental and predicted pKa values for 3-fluoropiperidine are approximately 8.48-9.3, compared to ~10-11 for unsubstituted piperidine [1]. This pKa reduction influences the ionization state of the molecule at physiological pH, thereby affecting solubility, membrane permeability, and off-target interactions with hERG channels . While specific pKa data for Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate are not available, the class-level effect of the 3-fluoro substituent is expected to lower the basicity of the piperidine nitrogen compared to the non-fluorinated comparator benzyl 4-cyanopiperidine-1-carboxylate.

Physicochemical Properties Drug Design Bioavailability

Metabolic Stability Enhancement: Cyanoalkyl Piperidines Versus Non-Cyano Analogs

Cyanoalkyl-substituted piperidine derivatives, including those with a 4-cyano group, have been studied for their in vitro metabolic stability using human liver microsomes. In one study, a 4-cyanomethyl piperidine derivative exhibited only 15% metabolism after 15 minutes of incubation, indicating high metabolic stability [1]. While Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a protected intermediate and not directly tested, the 4-cyano substituent is expected to confer resistance to oxidative metabolism compared to unsubstituted piperidine analogs, which are more susceptible to N-dealkylation and ring hydroxylation [2]. This class-level inference supports the selection of this building block for designing metabolically stable drug candidates.

Drug Metabolism Pharmacokinetics ADME

Purity Benchmarking: Commercial Availability and Quality Control Metrics

Commercially available Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is offered with a minimum purity specification of 95% by suppliers such as MolCore and AKSci . This purity level is comparable to the closely related non-fluorinated analog benzyl 4-cyanopiperidine-1-carboxylate, which is also available at 95% purity from Sigma-Aldrich and other vendors . For applications requiring higher purity, the fluorinated compound can be procured at 98% purity from specialized suppliers, ensuring reproducibility in sensitive medicinal chemistry and biological assays. The consistent purity specifications across reputable vendors provide a reliable baseline for scientific procurement decisions.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate in Drug Discovery and Chemical Synthesis


Synthesis of Fluorinated Piperidine-Based Kinase Inhibitors

The 3-fluoro-4-cyano substitution pattern on the piperidine core provides a conformationally biased scaffold that can be elaborated into potent kinase inhibitors. The axial-F preference of 3-fluoropiperidines [1] positions the cyano group favorably for interactions with the kinase hinge region or hydrophobic back pocket. Following Cbz deprotection under mild hydrogenolysis, the free amine can be coupled to various heterocyclic warheads to generate focused libraries of fluorinated piperidine analogs. The enhanced metabolic stability conferred by the 4-cyano group [2] and the reduced basicity from the 3-fluoro substituent [3] improve the drug-likeness of the resulting candidates, making this building block particularly valuable for lead optimization in oncology and inflammation programs.

Preparation of Conformationally Constrained Peptidomimetics

The piperidine ring in Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate serves as a rigid scaffold for constructing peptidomimetics that target proteases, GPCRs, or protein-protein interactions. The Cbz protecting group allows for selective N-deprotection in the presence of acid-labile side-chain protecting groups commonly used in peptide synthesis [1]. The 3-fluoro substituent locks the piperidine ring into a specific conformation [2], reducing the conformational flexibility of the peptidomimetic and thereby increasing binding affinity and selectivity for the target. This building block is ideally suited for synthesizing cyclic peptide mimics and β-turn mimetics with improved metabolic stability and oral bioavailability.

Development of CNS-Penetrant Drug Candidates

The combination of a 3-fluoro substituent (which lowers pKa) and a 4-cyano group (which reduces hydrogen-bonding capacity) enhances the lipophilicity and passive membrane permeability of this building block [1]. The reduced basicity of the piperidine nitrogen (pKa < 9) minimizes ionization at physiological pH, facilitating blood-brain barrier penetration [2]. Following deprotection and functionalization, derivatives of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate are expected to exhibit favorable CNS drug properties, including reduced P-glycoprotein efflux and lower hERG liability compared to non-fluorinated or highly basic piperidine analogs. This makes the building block a strategic choice for CNS drug discovery programs targeting neurological and psychiatric disorders.

Orthogonal Protection Strategies in Multi-Step Syntheses

The Cbz protecting group on Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is stable to a wide range of reaction conditions, including strong bases, nucleophiles, and mild acids, but is readily cleaved by catalytic hydrogenation (H2, Pd/C) [1]. This orthogonality allows for the sequential deprotection of multiple protected amines within a complex synthetic route. For example, the Cbz group can be selectively removed in the presence of a Boc-protected amine on the same molecule, enabling the introduction of diverse functionality at the piperidine nitrogen while preserving other protected amines for later-stage manipulation. This property is invaluable in the synthesis of complex natural products and multifunctional drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.